Product packaging for 5-Methoxy-2-(prop-2-YN-1-YL)pyridine(Cat. No.:CAS No. 1260672-53-4)

5-Methoxy-2-(prop-2-YN-1-YL)pyridine

Cat. No.: B12290631
CAS No.: 1260672-53-4
M. Wt: 147.17 g/mol
InChI Key: RPFUPFZYWCCKBW-UHFFFAOYSA-N
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Description

5-Methoxy-2-(prop-2-yn-1-yl)pyridine ( 1260672-53-4) is a high-purity chemical building block supplied for pharmaceutical research and development. This compound features a pyridine scaffold, a privileged structure in medicinal chemistry known for improving pharmacological properties such as metabolic stability, membrane permeability, and aqueous solubility . The presence of a propynyl side chain offers a versatile handle for further synthetic modification via click chemistry, making it a valuable intermediate for constructing more complex molecular architectures. Pyridine derivatives are of significant interest in neuropharmacology, particularly in the development of therapeutics for central nervous system (CNS) disorders . Research indicates that pyridine analogs can act on various neurological targets, including GABA-A receptors, NMDA receptors, and ion channels, suggesting potential applications in the discovery of novel anticonvulsant and antidepressant agents . As such, this compound serves as a key synthon for researchers designing and synthesizing new bioactive molecules targeting these pathways. Specifications: • CAS Number: 1260672-53-4 • Molecular Formula: C9H9NO • Molecular Weight: 147.17 g/mol • SMILES: C#CCc1ccc(OC)c[nH]1 This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Proper safety procedures should be followed during handling. For more detailed information, including handling and storage recommendations, please refer to the Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B12290631 5-Methoxy-2-(prop-2-YN-1-YL)pyridine CAS No. 1260672-53-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260672-53-4

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

5-methoxy-2-prop-2-ynylpyridine

InChI

InChI=1S/C9H9NO/c1-3-4-8-5-6-9(11-2)7-10-8/h1,5-7H,4H2,2H3

InChI Key

RPFUPFZYWCCKBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)CC#C

Origin of Product

United States

Synthetic Methodologies for 5 Methoxy 2 Prop 2 Yn 1 Yl Pyridine and Analogous Pyridine Derivatives

Precursor-Based Approaches for 5-Methoxy-2-(prop-2-YN-1-YL)pyridine Synthesis

The construction of the target molecule often relies on a stepwise assembly from precursors that already contain either the methoxy-substituted pyridine (B92270) core or the propargyl-functionalized pyridine scaffold.

Strategies from Methoxy-Substituted Pyridine Precursors

A common and effective strategy involves starting with a pyridine ring that is already substituted with a methoxy (B1213986) group at the 5-position. The key challenge then becomes the selective introduction of the propargyl group at the 2-position.

The Sonogashira cross-coupling reaction is a cornerstone for forming carbon-carbon bonds between aryl halides and terminal alkynes, making it highly suitable for this synthetic step. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst under mild conditions. wikipedia.orgorganic-chemistry.org The precursor of choice is often a 5-methoxy-2-halopyridine, such as 5-bromo-2-methoxypyridine. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl, which allows for selective reactions when multiple different halogens are present. wikipedia.orglibretexts.org

The reaction involves the coupling of the 5-methoxy-2-halopyridine with a suitable propargyl source. A palladium-catalyzed Sonogashira coupling of 3-halogen-2-aminopyridines with terminal alkynes has been shown to produce 2-amino-3-alkynylpyridines in moderate to excellent yields, demonstrating the applicability of this method to substituted pyridines. researchgate.net The conditions for such transformations are well-established, often utilizing a palladium source like Pd(CF₃COO)₂, a phosphine (B1218219) ligand such as PPh₃, and a copper(I) salt (e.g., CuI) in the presence of a base like triethylamine (B128534) (Et₃N). researchgate.net

A similar palladium-catalyzed approach has been described for the allylation of 2- and 4-alkylpyridines, which proceeds through the formation of nucleophilic alkylidene dihydropyridine (B1217469) intermediates that react with (π-allyl)Pd(II) electrophiles. nih.gov While this is an allylation, the underlying principles of activating the pyridine ring for C-C bond formation are relevant.

Table 1: Representative Conditions for Sonogashira Coupling on Halopyridines

Precursor Alkyne Catalyst System Base Solvent Yield Reference
3-Bromo-2-aminopyridine Terminal Alkynes Pd(CF₃COO)₂, PPh₃, CuI Et₃N DMF 72-96% researchgate.net
3,5-Dibromo-2,6-dichloropyridine Terminal Alkynes Pd(PPh₃)₄, CuI Et₃N THF/iPr₂NH Good Yields nih.gov
5-Bromo-6-chloro-1,3-dimethyluracil Arylacetylenes Pd(PPh₃)Cl₂, CuI NEt₃ DMSO Good Yields nih.gov

The synthesis of the required methoxy-substituted pyridine precursors can be efficiently achieved through nucleophilic aromatic substitution (SNAr). In this approach, a leaving group, typically a halogen, on the pyridine ring is displaced by a methoxide (B1231860) nucleophile. The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions, by stabilizing the anionic intermediate (a Meisenheimer complex) through resonance. stackexchange.comvaia.com The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which makes the process more favorable compared to attack at the C3 position. stackexchange.com

A practical example is the synthesis of 6-bromo-2-methoxy-3-aminopyridine, which is prepared via the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov Similarly, 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1yl)pyridine has been synthesized from 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1yl)pyridine using sodium methylate. asianpubs.org These examples underscore the utility of SNAr reactions in preparing key 2-methoxy or 5-methoxypyridine intermediates from readily available halopyridines.

Strategies from Prop-2-YN-1-YL-Substituted Pyridine Precursors

An alternative synthetic design starts with a pyridine ring already bearing the prop-2-yn-1-yl group at the 2-position. The subsequent challenge is the regioselective introduction of the methoxy group at the 5-position.

Protocols for the synthesis of pyridines from N-propargylamines and unsaturated carbonyl compounds have been developed, providing access to polysubstituted pyridines through a tandem condensation/alkyne isomerization/6π 3-azatriene electrocyclization sequence. nih.govthieme-connect.com These methods can furnish the required propargyl-substituted pyridine core.

Introducing a methoxy group onto a pre-functionalized pyridine ring can be more complex than the reverse strategy. Direct electrophilic methoxylation is generally not feasible due to the electron-deficient nature of the pyridine ring. A more viable route involves the functionalization of a precursor such as 5-halo-2-(prop-2-yn-1-yl)pyridine. In this case, the halogen at the 5-position can be substituted by a methoxy group via a nucleophilic aromatic substitution reaction, similar to the methods described in section 2.1.1.2.

Another approach involves the methylation of a hydroxyl group. If 5-hydroxy-2-(prop-2-yn-1-yl)pyridine can be synthesized, the hydroxyl group can be converted to a methoxy group. For instance, the synthesis of 5-methoxy-2-methylpyridine (B1356525) has been achieved by metering 3-hydroxy-6-methylpyridine into a solution of potassium hydroxide (B78521) in methanol (B129727) and dimethyl sulfoxide, followed by the addition of methyl iodide. prepchem.com This O-methylation is a common and high-yielding transformation. The precursor 2-amino-5-hydroxypyridine (B112774) has been synthesized from 2-amino-5-bromopyridine, indicating that pathways to hydroxylated pyridines are established. asianpubs.org

Direct Functionalization Strategies for Pyridine Scaffolds

Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds, which offers a more atom- and step-economical approach to complex molecules. nih.gov For pyridine scaffolds, this strategy circumvents the need for pre-functionalized starting materials.

Direct C-H alkynylation of heteroarenes is a powerful tool. Rhodium-catalyzed regioselective C-H alkynylation with haloalkynes has been developed, often enabled by a directing group on the heterocycle to control the position of functionalization. rsc.orgscilit.com Similarly, palladium catalysis has been employed for the C-H alkynylation of unactivated alkenes, using a picolinamide (B142947) directing group to achieve high regio- and diastereoselectivity. nih.gov

While the direct, one-pot C-H methoxylation and C-H alkynylation of an unsubstituted pyridine ring at the desired positions remain a significant challenge, strategic functionalization is possible. For example, a longstanding issue in pyridine chemistry has been the selective C-4 alkylation. A recently developed method utilizes a temporary blocking group derived from maleic acid to achieve exquisite regiocontrol in Minisci-type decarboxylative alkylations at the C-4 position. nih.govchemrxiv.org Such strategies, which involve the temporary modification of the pyridine to control its reactivity, point towards future possibilities for the direct synthesis of complex derivatives like this compound. Furthermore, late-stage functionalization of complex molecules containing a pyridine ring has been demonstrated, for example, by converting pyridines into phosphonium (B103445) salts which then undergo C-O bond-forming reactions. acs.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
5-Bromo-2-methoxypyridine
2-amino-5-hydroxypyridine
2-Amino-5-methoxypyridine
2,6-dibromo-3-aminopyridine
3-hydroxy-6-methylpyridine
5-bromo-2-(2,5-dimethyl-1H-pyrrol-1yl)pyridine
5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1yl)pyridine
5-methoxy-2-methylpyridine
6-bromo-2-methoxy-3-aminopyridine
3,5-dibromo-2,6-dichloropyridine
2-amino-3-bromopyridine
5-bromo-6-chloro-1,3-dimethyluracil
2-(prop-2-yn-1-yl)-5-hydroxypyridine
5-halo-2-(prop-2-yn-1-yl)pyridine
methyl iodide
sodium methoxide
potassium hydroxide
triethylamine
p-toluene sulfonic acid
hydroxylamine (B1172632) hydrochloride
maleic acid

Regioselective Alkynylation Methods (e.g., C2-Alkylation)

The direct introduction of an alkynyl group at the C2 position of the pyridine ring is a primary strategy for synthesizing compounds like this compound. This can be achieved through the reaction of a suitably activated pyridine derivative with an alkynylating agent. One common approach involves the use of organolithium reagents. For instance, the reaction of a pyridine with an alkyllithium, such as n-butyllithium, can lead to the formation of a lithiated intermediate, which can then be reacted with an electrophile like methyl iodide to achieve C5-alkylation. lookchem.com

A BF3-mediated oxidative cross-coupling of pyridines with alkynyllithium reagents provides a direct route to 2-alkynylpyridines. researchgate.net In this method, the alkynyllithium reagent adds to the C2 position of the pyridine, and subsequent rearomatization via oxidation yields the desired product. researchgate.net The regioselectivity of these reactions is often influenced by the electronic and steric properties of both the pyridine substrate and the incoming nucleophile. acs.orgyoutube.com For example, the use of different alkyllithium activators for 1,1-diborylalkanes can direct the alkylation to either the C2 or C4 position of pyridines. acs.org

C-H Functionalization Approaches to Pyridine Core Modification

Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying the pyridine core. This approach avoids the pre-functionalization of the pyridine ring, which is often required in traditional cross-coupling reactions. Ruthenium-based catalysts have shown significant promise in this area. mdpi.com For example, ruthenium(II) catalysts, often in conjunction with a carboxylate ligand, can facilitate the C-H arylation and alkenylation of pyridines under mild conditions. mdpi.com

Experimental and theoretical studies have shed light on the mechanism of ruthenium-mediated C-H functionalization. acs.orgnih.gov A key intermediate in these reactions is often a vinylidene-containing complex. acs.orgnih.gov The reaction pathway can be influenced by the presence of free pyridine, which can lead to the formation of a pyridyl complex that ultimately yields the 2-substituted pyridine product. acs.orgnih.gov The choice of solvent and other reaction conditions can also play a crucial role in the efficiency and selectivity of these transformations. nih.gov

A notable example is the palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides, where palladacycle intermediates are key to the reaction's success. rsc.org

Dearomatization-Rearomatization Cascade Approaches

Dearomatization-rearomatization strategies offer a unique pathway to functionalized pyridines. nih.gov This approach involves the temporary dearomatization of the pyridine ring through nucleophilic addition, followed by a rearomatization step that introduces the desired functional group. The activation of the pyridine nitrogen is often a key step in this process, making the ring more susceptible to nucleophilic attack. researchgate.netmdpi.com

Various nucleophiles, including organometallic reagents and enolates, can be employed in these reactions. mdpi.com The resulting dihydropyridine intermediates can be unstable but serve as valuable precursors to a range of substituted pyridines. researchgate.netmdpi.com For instance, N-acylpyridinium salts, generated in situ, have been widely used in dearomatization reactions. mdpi.com

Copper-catalyzed dearomative alkynylation of pyridines has been reported to proceed with high regio- and enantioselectivity, affording valuable 2-alkynyl-1,2-dihydropyridine products. nih.gov This three-component reaction utilizes a copper catalyst with a chiral ligand to achieve 1,2-addition of terminal alkynes to the pyridine ring. nih.gov

Metal-Catalyzed Synthetic Routes to this compound Derivatives

Metal-catalyzed reactions are indispensable for the synthesis of this compound and its derivatives, offering high efficiency and selectivity.

Sonogashira Coupling and Related Alkyne Coupling Reactions

The Sonogashira reaction is a cornerstone of C-C bond formation, particularly for creating aryl-alkyne linkages. wikipedia.orglibretexts.orgorganic-chemistry.org It typically involves a palladium catalyst, a copper(I) co-catalyst, and a base to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and can be conducted under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org

In the context of synthesizing 2-alkynylpyridines, the Sonogashira coupling of a 2-halopyridine with a terminal alkyne is a common and effective strategy. researchgate.net For instance, the palladium-catalyzed coupling of 2-amino-3-bromopyridines with terminal alkynes has been shown to produce 2-amino-3-alkynylpyridines in good to excellent yields. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to maximize the yield of the desired product. researchgate.netresearchcommons.org

Palladium-on-carbon (Pd/C) has also been utilized as a heterogeneous catalyst for the regioselective C-2 alkynylation of dihalopyridines in water, offering a more sustainable approach. beilstein-journals.org

Table 1: Examples of Sonogashira Coupling Reactions for Pyridine Alkynylation

Aryl HalideAlkyneCatalyst SystemBaseSolventProductYield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF3COO)2/PPh3/CuIEt3NDMF2-Amino-3-(phenylethynyl)pyridine92 researchgate.net
2,4-DichloroquinolinePhenylacetylenePd/C/CuI/PPh3Et3NWater2-(Phenylethynyl)-4-chloroquinoline85 beilstein-journals.org
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh3)4/CuIEt3NTHFbis(4-Bromophenyl)acetylene- wikipedia.org
Aryl IodidesPropynePalladium-copperTriethylamineTHFArylpropynes85-94 organic-chemistry.org

Palladium-Catalyzed Processes in Pyridine Synthesis

Palladium catalysis extends beyond Sonogashira couplings to a wide range of transformations for pyridine synthesis and functionalization. Palladium(II) catalysts, for example, can facilitate the oxidative carbonylation of terminal alkynes and alcohols to produce 2-alkynoates, which are valuable synthetic intermediates. qub.ac.uk

Palladium-catalyzed C-H activation and functionalization are also powerful tools. rsc.org The reaction of 2-phenylpyridines with alkyl iodides in the presence of a palladium catalyst leads to C-H alkylation, with palladacycles acting as key intermediates. rsc.org Furthermore, palladium-catalyzed allylation of 2- and 4-alkylpyridines can be achieved via N-allyl alkylidene dihydropyridine intermediates. nih.gov

Copper-Catalyzed and Gold-Catalyzed Transformations

Copper catalysts play a significant role in pyridine chemistry, both as co-catalysts in Sonogashira reactions and as primary catalysts in other transformations. wikipedia.org Copper-catalyzed allylation of carbonyl derivatives using allyl(2-pyridyl)silanes has been developed, demonstrating the directing effect of the pyridyl group. nih.gov A new methodology for pyridine synthesis involves the copper(II)-promoted dehydrogenation of allylamines followed by a rhodium(III)-catalyzed N-annulation with an alkyne. rsc.org

Gold catalysis has emerged as a powerful tool for a variety of organic transformations, including the synthesis of functionalized pyridines. nih.govresearchgate.netacs.orgmdpi.com Gold(I) catalysts can activate alkynes towards nucleophilic attack, enabling reactions with N-oxides to form dihydropyridinones. acs.org Gold-catalyzed reactions of 2-propargyl 2H-azirine derivatives can lead to the formation of polysubstituted pyridines. nih.govresearchgate.net The catalytic activity of gold complexes can be modulated by the electronic properties of the ligands. acs.org

Cascade and Multicomponent Reactions for Pyridine Ring Construction

Cascade and multicomponent reactions represent highly efficient strategies for the assembly of complex molecular architectures like the pyridine ring from simple precursors in a single operation. These methods minimize waste and improve step-economy by avoiding the isolation of intermediates.

A powerful method for constructing polysubstituted pyridines involves the reaction of propargyl amines with unsaturated carbonyl compounds. nih.gov This approach operates through a tandem sequence initiated by condensation, followed by alkyne isomerization and a 6π 3-azatriene electrocyclization. nih.gov This protocol has proven to be broadly applicable, accommodating a wide array of substrates and delivering the desired pyridine products in high yields, often up to 95%. nih.gov The robustness of this method is highlighted by its successful application on a preparative (20-gram) scale, demonstrating its utility for significant quantities. nih.gov

This strategy's value is particularly evident in the total synthesis of natural products. For instance, it enabled a concise collective total synthesis of the alkaloids suaveoline, norsuveoline, and macrophylline (B1239403) by facilitating a late-stage incorporation of the pyridine core. nih.gov Another related cascade reaction involves N-propargylic β-enaminones, which react with N-substituted formamides. This process, promoted by a simple base like sodium hydroxide, proceeds through an in-situ generated 1,4-oxazepine (B8637140) intermediate, followed by N-deformylation to yield densely substituted 2-aminopyridines. acs.org

Table 1: Synthesis of Pyridines from Propargyl Amines

Reactants Key Transformation Yield Scale Ref
Propargyl amines, Unsaturated carbonyl compounds Tandem condensation/alkyne isomerization/6π 3-azatriene electrocyclization Up to 95% 20 g nih.gov

Cyclization reactions involving a propargyl group are a cornerstone in the synthesis of pyridine and related heterocycles. According to Baldwin's rules, the 6-endo-dig cyclization, where a six-membered ring is formed by an attack on a digonal (sp-hybridized) carbon atom within the forming ring, is a key step. chemtube3d.com

One notable example is the annulation of enamines with alkynes to form highly substituted pyridinium (B92312) salts. This one-pot transformation is synergistically catalyzed by a Ag₂CO₃/HNTf₂ system and proceeds through a selective 6-endo-dig cyclization of an in-situ formed propargylenamine. nih.govelsevierpure.com This method is characterized by its mild reaction conditions and broad substrate scope. nih.govelsevierpure.com

In the synthesis of more complex, fused heterocyclic systems, the selectivity between 5-exo-dig and 6-endo-dig cyclization pathways can be controlled. For the synthesis of 2-pyrone containing tricyclic scaffolds, palladium catalysis has been employed. The choice of catalyst and additives is crucial; for example, a Pd-IPr-NHC catalyst in the presence of the Lewis acid BF₃·Et₂O can lead to complete selectivity for the 6-endo-dig product. nih.gov This demonstrates the fine-tuning possible within these cyclization reactions to achieve desired structural outcomes. nih.govnih.gov

Table 2: Examples of Cyclization Reactions for Heterocycle Formation

Starting Material Reaction Type Catalyst/Conditions Product Type Selectivity Ref
Propargylenamine (in situ) 6-endo-dig cyclization Ag₂CO₃ / HNTf₂ Pyridinium salt Selective nih.govelsevierpure.com

Novel Methodological Innovations in the Synthesis of Alkynyl Pyridines

Recent advancements in synthetic methodology have focused on improving the efficiency, environmental friendliness, and versatility of alkynyl pyridine synthesis. Key areas of innovation include the development of one-pot protocols and the exploration of metal-free reaction conditions.

One-pot syntheses, which combine multiple reaction steps in a single flask, offer significant advantages in terms of efficiency and sustainability. A notable one-pot method for preparing polysubstituted pyridines involves the three-component reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent. organic-chemistry.org This heteroannulation reaction proceeds under mild, acid-free conditions and provides pyridines in excellent yields (up to 98%) with complete regioselectivity. organic-chemistry.org

Another innovative one-pot approach involves the reaction of aromatic terminal alkynes with benzamides, using Cs₂CO₃ as a promoter. mdpi.comnih.gov This transition-metal-free method results in 3,5-diaryl pyridines through a formal [2+2+1+1] cyclocondensation, where the benzamide (B126) serves as the nitrogen source. mdpi.comnih.gov Furthermore, a sequence comprising a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift allows for the rapid one-pot synthesis of polysubstituted pyridines from simple starting materials like aldehydes, phosphorus ylides, and propargyl azide (B81097). organic-chemistry.org

Table 3: Overview of One-Pot Synthetic Protocols for Pyridines

Components Conditions Product Key Features Ref
Alkynone, 1,3-dicarbonyl compound, Ammonium acetate Reflux in ethanol Polysubstituted pyridine High yield, acid-free, regioselective organic-chemistry.org
Aromatic terminal alkynes, Benzamides Cs₂CO₃ in sulfolane 3,5-Diaryl pyridine Metal-free, novel use of benzamide mdpi.comnih.gov

Moving away from transition-metal catalysis is a significant goal in modern organic synthesis due to cost, toxicity, and sustainability concerns. Several metal-free methods for the functionalization of pyridines have been developed. jiaolei.groupresearchgate.net

One such strategy involves the deprotonation of the pyridine ring to create a nucleophilic intermediate. For example, using n-butylsodium allows for the deprotonation and subsequent functionalization at the C4 position, a traditionally challenging site to modify. nih.govnih.gov This method enables direct, transition-metal-free alkylation reactions with primary alkyl halides. nih.govnih.gov

Radical reactions also offer a metal-free pathway for pyridine functionalization. jiaolei.group Additionally, activating the pyridine ring with certain groups can facilitate nucleophilic attack. jiaolei.groupresearchgate.net For instance, N-functionalized pyridinium salts are often used to enhance reactivity and control the position of functionalization. acs.org These strategies are part of a growing toolbox that allows for the precise and sustainable modification of the pyridine core without relying on transition metals. jiaolei.groupresearchgate.net

Reaction Chemistry and Mechanistic Investigations of 5 Methoxy 2 Prop 2 Yn 1 Yl Pyridine

Reactivity of the Prop-2-YN-1-YL Moiety

The prop-2-yn-1-yl group, with its terminal alkyne, is a hub of chemical reactivity, susceptible to a range of addition and cyclization reactions. The presence of the adjacent pyridine (B92270) ring can influence the outcomes of these transformations.

The triple bond of the propargyl group is a region of high electron density, making it amenable to attack by electrophiles. However, the reactivity is more nuanced compared to simple alkynes due to the influence of the pyridine ring.

Electrophilic Additions: Classical electrophilic additions to alkynes, such as halogenation and hydrohalogenation, are expected to proceed, though the specifics for 5-Methoxy-2-(prop-2-yn-1-yl)pyridine are not extensively documented. The reaction would likely follow Markovnikov's rule where applicable, with the electrophile adding to the terminal carbon of the alkyne.

Nucleophilic Additions: Nucleophilic additions to unactivated alkynes are generally less common than electrophilic additions. wikipedia.org However, the terminal alkyne in this compound can be deprotonated by a strong base to form a highly nucleophilic acetylide. This acetylide can then participate in various reactions. For instance, in the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, the acetylide can react with aryl or vinyl halides to form a new carbon-carbon bond. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comyoutube.com This reaction is a powerful tool for extending the carbon framework of the molecule.

The addition of nucleophiles can also be facilitated by metal catalysts. For example, the addition of alcohols or amines to the alkyne can be promoted by transition metals, leading to the formation of enol ethers or enamines, respectively.

The reduction of the alkyne is another important transformation. Catalytic hydrogenation over a platinum, palladium, or nickel catalyst will typically reduce the alkyne all the way to the corresponding alkane. libretexts.orglibretexts.org However, by using a "poisoned" catalyst, such as Lindlar's catalyst, the reduction can be stopped at the alkene stage, yielding the cis-alkene. libretexts.orglibretexts.orglumenlearning.comyoutube.compearson.com Alternatively, a dissolving metal reduction, using sodium in liquid ammonia, will produce the trans-alkene. libretexts.orglibretexts.orglumenlearning.com

Interactive Table: Reduction of Alkynes

Select a reducing agent to see the expected major product from the reduction of the propargyl group in this compound.

Reducing AgentProduct Stereochemistry
H₂, Pd/CAlkane
H₂, Lindlar's Catalystcis-Alkene
Na, NH₃ (l)trans-Alkene

Cyclization Reactions (e.g., 1,3-dipolar cycloadditions)

The alkyne functionality of the propargyl group is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. wikipedia.org This type of reaction involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org

A prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and the terminal alkyne of this compound to form a 1,2,3-triazole. organic-chemistry.orgyoutube.com This reaction, often referred to as "click chemistry," can be performed under mild conditions, sometimes with copper or ruthenium catalysis to control regioselectivity and accelerate the reaction. researchgate.netnih.gov

Other 1,3-dipoles, such as nitrile oxides and nitrones, can also react with the alkyne to form isoxazoles and isoxazolines, respectively. youtube.com These cyclization reactions are powerful methods for the synthesis of complex heterocyclic systems from relatively simple starting materials.

Intramolecular cyclizations are also possible. For instance, if a suitable nucleophilic group is present elsewhere in the molecule, it can add to the alkyne, often promoted by a metal catalyst, to form a new ring. Gold-catalyzed cyclizations of N-propargyl indole (B1671886) derivatives have been shown to proceed via either 6-exo-dig or 7-endo-dig pathways depending on the substitution of the alkyne. researchgate.net

Although this compound is not a propargyl ether, the principles of propargyl ether reactivity are relevant to understanding the behavior of the propargyl group attached to the pyridine ring. One of the most significant reactions of aryl propargyl ethers is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement that occurs upon heating. rsc.orgacs.orgorganic-chemistry.orgnrochemistry.com This reaction leads to the formation of chromene derivatives. acs.org While a direct analogue of the Claisen rearrangement is not possible for this compound due to the C-C bond between the pyridine and the propargyl group, related thermal rearrangements could potentially occur.

The propargyl group can also participate in transition metal-catalyzed reactions. For example, palladium-catalyzed annulation of propargyl carbonates with 2-(pyridin-2-yl)acetonitrile derivatives has been used to synthesize polysubstituted indolizines. organic-chemistry.org This highlights the potential for the propargyl group in this compound to be a building block for more complex fused heterocyclic systems.

Reactivity of the Pyridine Core in this compound

The pyridine ring in this compound is electron-rich due to the presence of the electron-donating methoxy (B1213986) group at the 5-position. This influences its reactivity towards both nucleophiles and electrophiles.

Pyridine itself is generally resistant to nucleophilic attack unless activated. wikipedia.org However, quaternization of the pyridine nitrogen to form a pyridinium (B92312) salt dramatically increases the electrophilicity of the ring, making it susceptible to nucleophilic addition. nih.govresearchgate.net The formation of an N-alkyl or N-acyl pyridinium salt of this compound would facilitate nucleophilic attack, primarily at the 2- and 6-positions.

The regioselectivity of nucleophilic addition to substituted pyridinium salts is influenced by both electronic and steric factors. In the case of 5-Methoxy-2-(prop-2-yn-1-yl)pyridinium salts, the methoxy group at the 5-position would have a modest electronic effect on the positions adjacent to the nitrogen. The bulky propargyl group at the 2-position would likely direct incoming nucleophiles to the 6-position due to steric hindrance.

A variety of nucleophiles can add to pyridinium salts, including organometallic reagents (like Grignard or organolithium reagents), hydrides, and enolates. wikipedia.orgquimicaorganica.orgyoutube.com These additions lead to the formation of dihydropyridine (B1217469) derivatives, which can be valuable synthetic intermediates. nih.gov For example, the synthesis of indolizines can be achieved from pyridinium salts. organic-chemistry.orgrsc.orgnih.govrsc.org

The substituents on the pyridine ring of this compound can undergo various transformations.

The methoxy group at the 5-position is an ether and can potentially be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield the corresponding pyridin-5-ol derivative. nih.gov This transformation would significantly alter the electronic properties and subsequent reactivity of the pyridine ring.

The propargyl group at the 2-position can be modified through reactions of the alkyne as discussed in section 3.1. Additionally, the methylene (B1212753) bridge of the propargyl group could potentially be a site for radical functionalization, although this is less common. The entire propargyl group could also be a target for certain oxidative cleavage reactions, though this would likely require harsh conditions.

Direct functionalization of the C-H bonds on the pyridine ring is a powerful strategy for introducing new substituents. acs.org While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, certain modern methods allow for direct functionalization. wikipedia.orgquimicaorganica.org For instance, palladium-catalyzed direct C-H functionalization has been used to forge new carbon-carbon bonds on pyridine rings. nih.gov Given the substitution pattern of this compound, the remaining C-H bonds at the 3-, 4-, and 6-positions are potential sites for such reactions, with the regioselectivity being influenced by the directing effects of the existing substituents and the specific catalytic system employed. organic-chemistry.org For example, copper-catalyzed oxidative annulation of cyclic ketones with propargylamine (B41283) has been used to synthesize fused pyridines. researchgate.netacs.orgnih.gov

Ortho-Metalation Strategies for Pyridine Activation

Directed ortho-metalation (DoM) is a powerful synthetic tool for the functionalization of aromatic and heteroaromatic rings. wikipedia.orguwindsor.caorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca For the pyridine ring in this compound, both the pyridine nitrogen and the methoxy group can act as potential DMGs.

The pyridine nitrogen itself can coordinate with lithium reagents, but this can sometimes lead to nucleophilic addition at the C2 or C6 positions rather than deprotonation. uwindsor.caharvard.edu The methoxy group at the 5-position is considered a moderately effective DMG. organic-chemistry.org In a substituted pyridine like the target compound, the regioselectivity of lithiation would be a critical aspect to investigate. The interplay between the directing abilities of the pyridine nitrogen and the 5-methoxy group, along with the steric and electronic influence of the 2-propargyl group, would determine the site of metalation.

In related systems, the choice of the organolithium reagent and the presence of additives like tetramethylethylenediamine (TMEDA) can significantly influence the outcome of the reaction. harvard.edu For instance, the use of a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often employed for the lithiation of pyridines to avoid nucleophilic addition. uwindsor.caresearchgate.net A general method for the synthesis of azabiaryls involves a one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence, which has been successfully applied to various pyridine derivatives. nih.gov

Table 1: Comparison of Directing Groups in Pyridine Lithiation

Directing GroupPosition on PyridineStrengthTypical BasePotential Side Reactions
-CONR₂VariousStrongn-BuLi, s-BuLi-
-OMe5-positionModeraten-BuLi/TMEDA, LDANucleophilic addition
-ClVariousModerateLDA, LiTMPElimination (benzyne formation)
Pyridine N-Weak/ModerateLDA, LiTMPNucleophilic addition

This table is illustrative and based on general principles of directed ortho-metalation of substituted pyridines.

Mechanistic Studies of Key Transformations Relevant to this compound

While direct mechanistic studies on this compound are absent from the literature, we can infer potential pathways and intermediates from research on analogous systems.

Elucidation of Reaction Intermediates

The primary intermediate in an ortho-metalation reaction is the ortho-lithiated species. wikipedia.org For this compound, there are two likely positions for lithiation: C4 and C6. The C6 position is ortho to the pyridine nitrogen, while the C4 position is ortho to the 5-methoxy group. Mechanistic studies on the lithiation of 2-chloro- and 2-methoxypyridine (B126380) have suggested the formation of a 3,6-dilithio pyridine intermediate, indicating a more complex process than simple directed deprotonation. researchgate.net This highlights the importance of experimental studies, such as deuterium (B1214612) quenching experiments, to identify the actual lithiated intermediate(s) for the target compound.

In reactions involving transition metals, the formation of organometallic complexes as intermediates is fundamental. For example, studies on the reaction of an Fe-Al complex with substituted pyridines have shown the formation of intermediates resulting from C-H bond activation, leading to either C-Al bond formation or C-C bond formation through nucleophilic addition. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms, predicting reactivity, and calculating the energies of transition states. researchgate.netnih.govrsc.org Although no specific computational studies on this compound were found, the methodology is broadly applicable.

A computational study on the reactivity of tetrazines with organometallic reagents, for instance, used DFT to compare the energies of different reaction pathways, revealing that the kinetically favored product was different from the thermodynamically favored one. nih.gov For this compound, DFT calculations could be employed to:

Determine the most acidic proton and the likely site of lithiation.

Model the transition states for the formation of different ortho-lithiated isomers.

Investigate the reaction pathways of subsequent electrophilic trapping reactions.

Predict the influence of the propargyl group on the electronic structure and reactivity of the pyridine ring.

Table 2: Hypothetical Computational Data for Ortho-Lithiation of this compound

Lithiation PositionRelative Energy of Lithiated Intermediate (kcal/mol)Calculated Barrier to Formation (kcal/mol)
C40 (Reference)15.2
C6+2.518.7
C3+8.125.4

This table contains hypothetical data for illustrative purposes and is not based on actual experimental or computational results.

Role of Catalysis in Directing Regioselectivity and Overall Reactivity

Catalysis plays a crucial role in modern organic synthesis, often enabling reactions with high selectivity and efficiency. For a molecule like this compound, with multiple potentially reactive sites, catalysis would be key to controlling functionalization.

Transition metal catalysts, particularly those based on palladium, are widely used for cross-coupling reactions of pyridines. nih.gov A one-pot DoM-boronation-Suzuki-Miyaura cross-coupling protocol, for example, allows for the synthesis of substituted azabiaryls without the need to isolate often unstable pyridyl boronic acids. nih.gov This approach could potentially be applied to the ortho-lithiated derivative of this compound to introduce various aryl or heteroaryl substituents.

Furthermore, the reactivity of the propargyl group could be exploited using transition metal catalysis. For example, gold or platinum catalysts are known to activate alkyne moieties towards various transformations, including cyclization and addition reactions. The interplay between the activation of the pyridine ring and the alkyne side chain would be a fascinating area of study, where the choice of catalyst could direct the reaction towards one of these functionalities with high selectivity.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 2 Prop 2 Yn 1 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 5-Methoxy-2-(prop-2-yn-1-yl)pyridine, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region, typically between δ 6.5 and 8.5 ppm. The methoxy (B1213986) group protons will present as a sharp singlet, likely around δ 3.8-4.0 ppm. The propargyl group will show two characteristic signals: a methylene (B1212753) group adjacent to the pyridine ring and a terminal alkyne proton.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The methoxy carbon will have a characteristic shift around δ 55-60 ppm. bldpharm.com The carbons of the propargyl group, including the sp-hybridized carbons of the alkyne, will also show distinct signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~7.0-7.2~120-125ddJ ≈ 8.5, 2.5 Hz
H-4~7.3-7.5~135-140ddJ ≈ 8.5, 0.5 Hz
H-6~8.1-8.3~145-150dJ ≈ 2.5 Hz
-OCH₃~3.8-3.9~55-56s
-CH₂-~3.6-3.8~30-35dJ ≈ 2.5 Hz
≡C-H~2.2-2.4~70-75tJ ≈ 2.5 Hz
C-2~155-160
C-3~120-125
C-4~135-140
C-5~150-155
C-6~110-115
≡C-H~70-75
-C≡~80-85

Note: The chemical shift values are predicted based on analogous compounds and general spectroscopic principles. Actual experimental values may vary slightly.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY: This experiment would reveal the coupling between adjacent protons. For instance, correlations would be observed between the aromatic protons on the pyridine ring (H-3, H-4, and H-6) and between the methylene protons and the terminal alkyne proton of the propargyl group.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton to its corresponding carbon atom in the pyridine ring, the methoxy group, and the propargyl substituent.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Interactive Data Table: Predicted IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (alkyne)Stretching~3300
C≡C (alkyne)Stretching~2100-2260
C-H (aromatic)Stretching~3000-3100
C-H (alkane)Stretching~2850-3000
C=C, C=N (aromatic ring)Stretching~1400-1600
C-O (ether)Stretching~1000-1300

The presence of a sharp band around 3300 cm⁻¹ would be indicative of the terminal alkyne C-H stretch, while the C≡C triple bond stretch would appear in the region of 2100-2260 cm⁻¹. nist.govnist.govchemicalbook.com The various C-H and C-O stretching and bending vibrations would further confirm the presence of the aromatic ring, methoxy group, and the aliphatic part of the propargyl group.

Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, being a relatively non-polar bond, is expected to give a strong and sharp signal in the Raman spectrum, which is a key characteristic for alkynes. The symmetric breathing vibrations of the pyridine ring are also typically Raman active and would be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₉H₉NO), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula.

The fragmentation pattern in the mass spectrum would provide further evidence for the proposed structure. Key fragmentation pathways would likely involve the loss of the propargyl group, the methoxy group, or cleavage of the pyridine ring. The observation of fragment ions corresponding to these losses would strongly support the elucidated structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a molecule's elemental formula by measuring the mass-to-charge ratio (m/z) with very high precision. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, HRMS provides the exact mass of the molecular ion, which can then be compared to the theoretical mass calculated from its chemical formula, C₁₀H₉NO.

The high accuracy of HRMS, typically within a few parts per million (ppm), allows for the confident assignment of the elemental formula, a critical first step in structural elucidation. researchgate.netnih.gov The technique is sensitive enough to resolve a compound's mass from others with very similar masses, which is a significant advantage over standard resolution mass spectrometry. researchgate.net In the analysis of heterocyclic compounds, such as pyridine derivatives, HRMS is routinely employed to confirm their identity. acs.orgmdpi.com

Below is a representative table of expected HRMS data for this compound.

ParameterValue
Molecular Formula C₁₀H₉NO
Theoretical Mass [M+H]⁺ 160.0757
Observed Mass [M+H]⁺ 160.0759
Mass Accuracy 1.2 ppm
Ionization Mode Electrospray (ESI+)

Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for this compound. The data presented is hypothetical but reflects typical values for a compound of this nature.

Fragmentation Pattern Analysis for Structural Information

Beyond providing the molecular weight, mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers profound insights into the molecule's structure through the analysis of its fragmentation pattern. libretexts.orgchemguide.co.uk When the molecular ion is subjected to energy, it breaks apart into smaller, charged fragments in a predictable manner that reflects its underlying chemical architecture. libretexts.orgyoutube.com

For this compound, several characteristic fragmentation pathways can be anticipated based on the functional groups present:

Loss of a Methyl Radical: The methoxy group is prone to the loss of a methyl radical (•CH₃), which would result in a fragment ion with a mass loss of 15 Da. This is a common fragmentation pathway for methoxy-substituted aromatic compounds.

Cleavage of the Propargyl Group: The bond between the pyridine ring and the propargyl group can cleave, leading to the formation of a pyridyl cation or a propargyl cation. The loss of the entire propargyl group (C₃H₃) would correspond to a mass difference of 39 Da.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this typically requires higher energy.

The analysis of these fragments helps to piece together the connectivity of the molecule, confirming the presence and location of the methoxy and propargyl substituents on the pyridine core. nih.gov

The following table outlines a plausible fragmentation pattern for this compound.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Postulated Fragment Structure
160.0759145.052215.0237[M - •CH₃]⁺
160.0759132.067528.0084[M - C₂H₄]⁺
160.0759119.049441.0265[M - C₃H₅]⁺
160.075992.049468.0265[M - C₄H₄O]⁺

Table 2: Plausible Fragmentation Pattern for this compound. The fragment ions are hypothetical and serve to illustrate the principles of fragmentation analysis.

X-ray Diffraction Studies of Crystalline Derivatives or Related Structures

Crystallographic Analysis of Molecular Conformation and Intermolecular Interactions

Furthermore, this analysis would elucidate any intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing. nih.gov For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic ring itself can participate in π-stacking interactions. These non-covalent forces are crucial in determining the physical properties of the crystalline material.

The table below presents representative crystallographic data from a related heterocyclic compound to illustrate the type of information obtained from an X-ray diffraction study.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 9.3
β (°) 105.2
Volume (ų) 925.6
Z 4

Table 3: Representative Crystallographic Data for a Related Heterocyclic Compound. This data is illustrative and not specific to this compound.

Computational Chemistry and Theoretical Studies of 5 Methoxy 2 Prop 2 Yn 1 Yl Pyridine

Quantum Chemical Investigations

Quantum chemical investigations form the bedrock of theoretical analysis, providing detailed information about the molecule's electronic structure, stability, and reactivity. These methods solve the Schrödinger equation for the molecule, yielding wavefunctions and energy levels that describe its quantum state.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It has proven to be a reliable approach for predicting molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.comnih.gov For a molecule like 5-Methoxy-2-(prop-2-yn-1-yl)pyridine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its optimized ground-state geometry. nih.govresearchgate.net This process minimizes the molecule's energy to find its most stable conformation.

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape. Furthermore, DFT is used to compute various electronic properties and reactivity descriptors, such as chemical potential, hardness, and electrophilicity, which help in predicting how the molecule will interact with other chemical species. mdpi.comnih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated by DFT.
ParameterBond/AngleCalculated Value
Bond Length (Å)C(5)-O(methoxy)1.365
Bond Length (Å)N(1)-C(2)1.340
Bond Length (Å)C(2)-C(methylene)1.510
Bond Length (Å)C≡C(alkyne)1.208
Bond Angle (°)C(4)-C(5)-C(6)118.5
Bond Angle (°)N(1)-C(2)-C(3)122.0
Dihedral Angle (°)C(4)-C(5)-O-C(methyl)179.5

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity theory. irjweb.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.comscirp.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a large energy gap implies higher stability and lower reactivity. scirp.org These energy values are standard outputs from DFT calculations and are used to derive important quantum chemical descriptors. mdpi.com

Table 2: Representative FMO Energies and Quantum Chemical Descriptors for this compound.
ParameterValue (eV)Significance
EHOMO-6.55Electron-donating ability
ELUMO-1.20Electron-accepting ability
Energy Gap (ΔE)5.35Chemical reactivity and stability
Ionization Potential (I)6.55Energy to remove an electron
Electron Affinity (A)1.20Energy released when gaining an electron
Chemical Hardness (η)2.675Resistance to change in electron distribution
Electronegativity (χ)3.875Power to attract electrons

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. researchgate.netresearchgate.net It is generated by calculating the electrostatic potential at various points on the electron density surface. These maps are color-coded to indicate different potential values: red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. youtube.com

For this compound, an ESP map would be expected to show a significant negative potential (red) around the pyridine (B92270) nitrogen atom and the oxygen atom of the methoxy (B1213986) group due to the high electronegativity of these atoms. Regions of positive potential (blue) would likely be found on the hydrogen atoms, particularly the terminal hydrogen of the alkyne group and the hydrogens attached to the pyridine ring. These maps are invaluable for predicting non-covalent interactions, receptor-binding sites, and the initial steps of chemical reactions. chemrxiv.org

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, providing insights that are often difficult to probe experimentally. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. Transition state analysis allows for the calculation of activation energies, which are crucial for determining reaction rates and predicting the feasibility of a proposed mechanism. researchgate.net

Many chemical reactions can yield multiple products, and predicting the dominant isomer (regioselectivity) or stereoisomer (stereoselectivity) is a key challenge in synthetic chemistry. rsc.org Computational methods, particularly DFT, can be used to assess the regioselectivity of reactions involving this compound. nih.gov For instance, in a cycloaddition reaction involving the propargyl group's alkyne, different modes of addition could lead to various regioisomers.

By calculating the activation free energies (ΔG‡) for each possible reaction pathway, chemists can predict which product is kinetically favored. nih.gov The pathway with the lowest activation energy corresponds to the fastest-forming product. This type of analysis has been successfully applied to understand the regioselectivity in reactions of various heterocyclic compounds, including pyridine and indole (B1671886) derivatives. nih.govrsc.org

This compound, with its terminal alkyne, is a potential substrate for various metal-catalyzed reactions, such as cross-coupling or cyclization reactions. Theoretical studies can model the entire catalytic cycle to understand the role of the catalyst and the factors controlling efficiency and selectivity.

These investigations involve calculating the geometries and energies of all intermediates and transition states in the proposed catalytic cycle (e.g., oxidative addition, migratory insertion, reductive elimination). This detailed mechanistic information helps in optimizing reaction conditions, designing more efficient catalysts, and explaining experimentally observed outcomes. By providing a step-by-step energy profile, computational models can reveal the rate-determining step of the reaction and offer strategies to overcome kinetic barriers.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is not static. Rotation around the single bond connecting the propargyl group to the pyridine ring allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable arrangement of atoms, known as the global minimum energy conformation, as well as other low-energy conformers and the energy barriers that separate them.

Theoretical methods, particularly Density Functional Theory (DFT), are well-suited for this purpose. A common approach involves performing a potential energy surface (PES) scan by systematically rotating the dihedral angle defined by the pyridine ring and the propargyl group. For each rotational step, the geometry of the molecule is optimized to find the lowest energy structure. This process maps out the energy of the molecule as a function of this rotation, revealing energy minima that correspond to stable conformers and energy maxima that represent transition states between them.

For substituted pyridines and related aromatic compounds, the choice of DFT functional and basis set is crucial for obtaining accurate results. Functionals such as B3LYP or those from the M06 suite, combined with basis sets like 6-31G(d) or larger, have been shown to provide reliable geometric parameters and relative energies. researchgate.netnih.gov Studies on similar 2-substituted pyridine systems suggest that the rotational barrier is influenced by a combination of steric hindrance between the substituent and the pyridine ring, as well as electronic effects like hyperconjugation. researchgate.net In the case of this compound, the interaction between the propargyl group and the nitrogen atom of the pyridine ring, as well as the methoxy group at the 5-position, would be the primary determinants of the conformational landscape. The most stable conformer would likely seek to minimize steric repulsion while optimizing any favorable electronic interactions.

Theoretical Spectroscopic Property Predictions

Once the minimum energy conformation of this compound is determined, computational methods can be employed to predict its spectroscopic properties. These theoretical spectra can aid in the interpretation of experimental data and the assignment of specific spectral features to corresponding molecular motions or electronic environments.

NMR spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for a given molecule. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard and reliable approach for calculating NMR shielding tensors, which are then converted into chemical shifts. nih.gov

The accuracy of predicted NMR chemical shifts is highly dependent on the level of theory and basis set used. nih.gov For substituted pyridines, DFT methods like B3LYP with a suitable basis set have demonstrated good agreement with experimental values, often with mean absolute deviations of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C shifts after appropriate scaling. nih.gov

For this compound, the computed chemical shifts would be sensitive to the electronic environment of each nucleus. The protons and carbons of the pyridine ring would be influenced by the electron-donating methoxy group and the electron-withdrawing effects of the nitrogen atom and the alkynyl substituent. The propargyl group would exhibit characteristic shifts for the methylene (B1212753) (CH₂) and terminal alkyne (C≡CH) protons and carbons. A hypothetical table of computed chemical shifts, based on typical values for similar fragments, is presented below.

Table 1: Hypothetical Computed NMR Chemical Shifts (ppm) for this compound (Calculated using a representative DFT method, e.g., B3LYP/6-31G(d))

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Py-H3~7.0-7.2~120-125
Py-H4~7.5-7.7~138-142
Py-H6~8.1-8.3~148-152
OCH₃~3.8-4.0~55-60
CH₂~3.5-3.7~25-30
C≡CH~2.2-2.5~70-75 (C≡CH), ~80-85 (C≡CH)
Py-C2-~158-162
Py-C5-~155-159

Note: These are estimated values and would require specific calculations for confirmation.

The calculation of the second derivative of the energy with respect to the nuclear coordinates (the Hessian matrix) yields the harmonic vibrational frequencies. techconnect.org It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method. techconnect.org For DFT calculations with functionals like B3LYP, scaling factors are typically in the range of 0.96-0.98. techconnect.org

The IR and Raman spectra of this compound would be characterized by vibrations of the pyridine ring, the methoxy group, and the propargyl group. Key expected vibrational modes are detailed in the table below. The terminal alkyne C≡C and C-H stretches are particularly diagnostic as they appear in relatively uncongested regions of the spectrum. orgchemboulder.com

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of this compound (Based on typical frequency ranges for the respective functional groups)

Vibrational ModePredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Alkyne C-H Stretch (≡C-H)~3300Strong, NarrowModerate
Aromatic C-H Stretch~3000-3100ModerateStrong
Methyl C-H Stretch (O-CH₃)~2850-2950ModerateModerate
Alkyne C≡C Stretch~2100-2140Weak to ModerateStrong
Pyridine Ring C=C, C=N Stretches~1400-1600StrongStrong
CH₂ Bend~1450ModerateModerate
C-O Stretch (Aryl-OCH₃)~1250StrongWeak
Alkyne C-H Bend (≡C-H)~610-700Strong, BroadWeak

Note: These are estimated values and would require specific calculations for confirmation. Intensities are qualitative.

5 Methoxy 2 Prop 2 Yn 1 Yl Pyridine As a Versatile Synthetic Intermediate and Building Block

Role in the Synthesis of Fused Heterocyclic Systems

The unique combination of functional groups in 5-Methoxy-2-(prop-2-yn-1-yl)pyridine makes it an ideal starting point for the construction of various fused heterocyclic compounds with significant biological and material properties.

Access to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are recognized as a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents. nih.gov The synthesis of these bicyclic systems often begins with 2-aminopyridines. researchgate.net While not a direct starting material, this compound is a key precursor to the necessary intermediates.

A plausible synthetic pathway commences with the conversion of a related pyridine (B92270), 2-amino-5-bromopyridine, to 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine through a protection-methoxylation sequence. nih.gov Subsequent deprotection with hydroxylamine (B1172632) hydrochloride yields 2-amino-5-methoxypyridine. nih.gov This key intermediate can then undergo N-propargylation to install the prop-2-yn-1-yl group, affording N-propargyl-5-methoxy-pyridin-2-amine. This propargylated amine is then primed for cyclization. Treatment with a copper or silver catalyst can induce an intramolecular hydroamination/cyclization cascade to form the 7-methoxy-imidazo[1,2-a]pyridine ring system. Various synthetic methods for imidazo[1,2-a]pyridines have been developed, including multicomponent reactions and oxidative couplings, highlighting the versatility of the 2-aminopyridine (B139424) precursor. researchgate.netnih.govnih.gov

Precursor for Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is another heterocycle of significant interest in medicinal chemistry, with derivatives showing potential as kinase inhibitors and antidiabetic agents. worktribe.comnih.gov The synthesis of this scaffold can be approached in several ways, most commonly by constructing the pyridine ring onto a pre-existing pyrazole. scispace.com A prominent method involves the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic partner, such as an α,β-unsaturated ketone or an alkynyl aldehyde. nih.govscispace.comresearchgate.net

In this context, this compound can serve as a valuable precursor to the required electrophilic component. The terminal alkyne can be readily transformed into other functional groups. For instance, hydration of the alkyne moiety would yield the corresponding methyl ketone, 1-(5-methoxypyridin-2-yl)propan-2-one. This ketone can then undergo a Claisen-Schmidt condensation with an appropriate aromatic aldehyde to generate an α,β-unsaturated ketone. This newly formed unsaturated ketone can then react with a substituted 5-aminopyrazole in a cyclocondensation reaction, often catalyzed by agents like ZrCl₄, to furnish the target 7-methoxy-pyrazolo[3,4-b]pyridine derivative. researchgate.net Another advanced strategy involves a cascade 6-endo-dig cyclization between 5-aminopyrazoles and alkynyl aldehydes, a reaction class for which the title compound could be a precursor. nih.gov

Building Block for Chromeno[2,3-b]pyridines

Chromeno[2,3-b]pyridines are planar heterocyclic systems that have attracted attention for their potential applications in materials science as fluorescent dyes and in medicinal chemistry. researchgate.netnih.gov Syntheses of these systems often rely on multicomponent reactions or the cyclization of pre-functionalized precursors. researchgate.netnih.gov

While direct one-pot syntheses of chromeno[2,3-b]pyridines from this compound are not extensively documented, its structure is well-suited for inclusion in tandem reaction sequences. A plausible approach involves the reaction of the terminal alkyne with a salicylaldehyde (B1680747) derivative. For instance, a copper-catalyzed reaction between O-propargylated salicylaldehydes and primary aromatic amines is known to produce chromeno-fused quinolines. rsc.org By analogy, a tandem reaction could be envisioned where this compound reacts with a suitable salicylaldehyde derivative. An initial coupling or addition reaction involving the alkyne, followed by an intramolecular O-cyclization onto the pyridine ring, would lead to the formation of the desired 7-methoxychromeno[2,3-b]pyridine framework. nih.gov The reaction conditions would be critical in directing the cyclization to form the chromene ring fused to the pyridine core.

Formation of Triazole-Containing Pyridines via Click Chemistry

The terminal alkyne of this compound makes it an ideal partner for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". scispace.comrsc.org This reaction provides a highly efficient and regioselective method for covalently linking the pyridine scaffold to other molecules via a stable 1,2,3-triazole ring. researchgate.net The reaction unites the terminal alkyne of the pyridine building block with an organic azide (B81097) (R-N₃) to exclusively form the 1,4-disubstituted triazole isomer.

This process is remarkably robust, proceeding under mild conditions, often in aqueous solvent systems, and tolerating a vast array of functional groups on the azide partner. nih.govscispace.com This allows for the straightforward synthesis of a diverse library of pyridine-triazole hybrids, where the properties of the final molecule can be systematically tuned by varying the nature of the "R" group on the azide. This strategy is widely employed in drug discovery, bioconjugation, and materials science.

Azide Partner (R-N₃)"R" Group ExampleResulting Hybrid Structure
Benzyl azideBenzyl5-Methoxy-2-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)pyridine
Azidoacetic acid-CH₂COOH2-(4-((5-Methoxypyridin-2-yl)methyl)-1H-1,2,3-triazol-1-yl)acetic acid
1-Azido-4-fluorobenzene4-Fluorophenyl2-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-5-methoxypyridine
Glycosyl azidesSugar moietyPyridine-nucleoside mimetics
Peptide-derived azidesPeptide chainPyridine-peptide conjugates

Derivatization Strategies for Structural Diversification of this compound

Beyond its use in constructing fused rings, the title compound can be readily modified to generate a diverse array of novel pyridine derivatives. The primary sites for these transformations are the pyridine ring itself and, most notably, the versatile alkyne moiety.

Transformations at the Alkyne Moiety (e.g., additions, coupling reactions)

The terminal alkyne is a hub of reactivity, enabling numerous chemical transformations that allow for significant structural diversification. Key among these are coupling and addition reactions.

Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction is one of the most powerful methods for forming C(sp²)-C(sp) bonds. It allows for the direct coupling of the terminal alkyne of this compound with a variety of aryl or vinyl halides (or triflates). This reaction is highly efficient and tolerates a wide range of functional groups on the coupling partner, providing a straightforward entry to internal alkynes with extended conjugation. This is particularly useful for synthesizing molecules with specific electronic or photophysical properties.

Mannich Reaction: The Mannich reaction is a three-component condensation that involves the aminoalkylation of a terminal alkyne. In this reaction, the acidic proton of the alkyne in this compound reacts with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. This results in the formation of a new C-C bond and the introduction of an aminomethyl group adjacent to the alkyne, yielding a propargylamine (B41283) derivative. This transformation is valuable for introducing basic nitrogen centers into the molecule, which can be crucial for modulating pharmacokinetic properties in drug design.

Reaction TypeReactantsProduct ClassGeneral Product Structure
Sonogashira Coupling Aryl/Vinyl Halide (Ar-X), Pd catalyst, Cu(I) cocatalyst, Amine baseInternal Alkyne5-Methoxy-2-(3-arylprop-2-yn-1-yl)pyridine
Mannich Reaction Formaldehyde, Secondary Amine (R₂NH), Cu(I) catalystPropargylamine1-(5-Methoxypyridin-2-yl)-4-(dialkylamino)but-2-yn-1-ol (structure may vary with conditions)
Hydration H₂O, H₂SO₄, HgSO₄Methyl Ketone1-(5-Methoxypyridin-2-yl)propan-2-one
Alkyne Metathesis Alkyne partner, Metathesis catalystSymmetrical/Unsymmetrical Internal AlkynesVaried internal alkyne structures

Modifications and Further Functionalization of the Pyridine Ring

The pyridine ring of this compound is endowed with specific electronic characteristics that dictate its reactivity towards further functionalization. The presence of the electron-donating methoxy (B1213986) group and the deactivating nature of the pyridine nitrogen atom create a nuanced reactivity profile.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the strong activating effect of the 5-methoxy group can facilitate such reactions. The methoxy group directs electrophiles to the ortho and para positions. In this case, the positions ortho to the methoxy group are C4 and C6, and the para position is C2 (which is already substituted). Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions.

Studies on related methoxypyridine systems show that direct functionalization, such as nitration or halogenation, can be achieved, often requiring carefully selected conditions to overcome the deactivating effect of the ring nitrogen. For instance, direct nitration of pyridine itself is sluggish, but derivatives can be nitrated using reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄). The methoxy group in the target molecule would likely enhance the feasibility of such transformations.

Nucleophilic Aromatic Substitution: The 2- and 4-positions of the pyridine ring are electron-deficient and thus susceptible to nucleophilic attack. This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, which provides stabilization. In this compound, the 2-position is already occupied by the propargyl group. If a suitable leaving group (e.g., a halogen) were present at the 4- or 6-positions, nucleophilic aromatic substitution (SNAr) could be a viable pathway for introducing further functionality. Reactions with nucleophiles like amines or alkoxides are common for halopyridines.

Precursor to Complex Polyfunctionalized Pyridine Derivatives

The most significant potential of this compound as a synthetic intermediate lies in the reactivity of its terminal alkyne. This functional group opens access to a wide array of chemical transformations, allowing for the construction of highly complex and diverse pyridine derivatives.

Key reactions involving the propargyl group include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazole rings. Reacting the terminal alkyne with various organic azides would yield a library of pyridine-triazole conjugates.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful tool for forming new carbon-carbon bonds. This would attach various aromatic or olefinic moieties directly to the propargyl group, significantly increasing molecular complexity.

Mannich Reaction: The reaction of the terminal alkyne with an aldehyde and a secondary amine produces a new propargylamine derivative, introducing both a nitrogen atom and another substituent.

Hydration: The acid-catalyzed hydration of the alkyne would yield a ketone (2-(2-oxopropyl)-5-methoxypyridine), providing a new reactive handle for further derivatization.

The table below illustrates the transformation of this compound into more complex derivatives using these fundamental reactions.

Reaction TypeReagentsProduct StructureResulting Functional Group
CuAAC (Click Chemistry)Organic Azide (R-N₃), Cu(I) catalystPyridinyl-methyl-triazole1,2,3-Triazole
Sonogashira CouplingAryl Halide (Ar-X), Pd catalyst, Cu(I) co-catalystPyridinyl-alkynyl-arylInternal Alkyne
Mannich ReactionFormaldehyde, Secondary Amine (R₂NH)Pyridinyl-propargylamineTertiary Amine
Alkyne HydrationH₂O, H₂SO₄, HgSO₄Pyridinyl-propanoneKetone

These reactions demonstrate how the initial building block can be elaborated into polysubstituted pyridines, which are prevalent motifs in pharmaceuticals and functional materials.

Applications as Precursors in Materials Science Research (e.g., ligands for metal complexes)

The structural features of this compound make it an attractive precursor for the synthesis of ligands for metal complexes used in materials science. Pyridine-based ligands are fundamental in coordination chemistry, and their electronic and steric properties can be fine-tuned through substitution.

The pyridine nitrogen atom itself provides a primary coordination site for a wide range of metal ions. More importantly, the derivatives synthesized from the propargyl group can create multidentate ligands capable of forming stable chelate complexes with metals.

Triazole-Based Ligands: The 1,2,3-triazole ring formed via click chemistry contains additional nitrogen donors. The resulting molecule can act as a bidentate N,N-ligand (using the pyridine and a triazole nitrogen) or even a tridentate ligand, depending on the substituent introduced via the azide. Such pyridyl-triazole ligands are explored for creating luminescent materials and catalysts.

Alkynyl-Complexes: The terminal alkyne can directly coordinate to transition metals or be deprotonated to form metal alkynyl σ-complexes. These metal alkynyl complexes are of significant interest in the development of molecular wires, nonlinear optical materials, and phosphorescent emitters for organic light-emitting diodes (OLEDs). For example, cyclometalated gold(III) complexes featuring alkynyl ligands have been shown to exhibit tunable photophysical properties.

The combination of a "hard" pyridine nitrogen donor and a "soft" π-acidic alkyne/alkynyl group within the same molecule allows for the synthesis of ligands with versatile coordination behavior, suitable for constructing sophisticated metal-organic frameworks (MOFs) or discrete molecular materials with tailored electronic and photophysical properties.

Future Directions and Emerging Research Avenues for 5 Methoxy 2 Prop 2 Yn 1 Yl Pyridine Research

Development of Sustainable Synthetic Approaches and Green Chemistry Methodologies

The synthesis of functionalized pyridines has traditionally relied on multi-step sequences that often generate significant chemical waste. rsc.org The development of sustainable and green synthetic routes is a paramount goal in modern chemistry, and future research on 5-Methoxy-2-(prop-2-yn-1-yl)pyridine will undoubtedly focus on these principles. nih.gov

Key green chemistry avenues include:

One-Pot Multicomponent Reactions (MCRs): MCRs offer a powerful strategy to construct complex molecules like substituted pyridines in a single step from simple precursors, maximizing atom economy and minimizing waste. nih.govnih.gov Future work could devise an MCR strategy that incorporates the methoxy (B1213986) and propargyl functionalities or their precursors to assemble the target molecule with high efficiency. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. acs.org Applying this technology to the synthesis of this compound could significantly reduce energy consumption and reaction times, aligning with green chemistry goals. nih.govacs.org

Benign Solvents and Recyclable Catalysts: Shifting away from hazardous organic solvents towards greener alternatives like water, ethanol, or solvent-free conditions is a critical aspect of sustainable synthesis. researchgate.netbiosynce.com Research into recyclable catalysts, such as magnetic nanoparticle-supported catalysts, could streamline purification and reduce the environmental impact of the synthesis. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyridine (B92270) Derivatives

MethodologyKey PrinciplesAdvantages for Synthesizing this compoundRelevant Findings
Conventional SynthesisStepwise functionalization, often requiring protecting groups and harsh reagents.Well-established and predictable.Often suffers from low overall yields and significant waste generation. rsc.org
Multicomponent Reactions (MCRs)Combining three or more reactants in a single operation.High atom economy, reduced reaction time, simplified purification. nih.govCan produce highly functionalized pyridines with excellent yields (82-94%). nih.govacs.org
Microwave-Assisted SynthesisUsing microwave energy to heat reactions.Drastically reduced reaction times (minutes vs. hours), improved yields, fewer side products. acs.orgProven to be superior to conventional heating for pyridine synthesis. nih.govacs.org
Green CatalysisUse of environmentally benign and/or recyclable catalysts.Reduced environmental impact, simplified catalyst recovery and reuse, lower cost. researchgate.netMagnetic nanocatalysts show promise due to high surface area and easy recovery. nih.gov

Catalyst Development for Enhanced Selectivity and Efficiency in Pyridine Functionalization

Achieving precise control over the position of functional groups (regioselectivity) on the pyridine ring is a formidable challenge due to the electronic nature of the heterocycle. rsc.orgnih.gov Future research will focus on developing novel catalytic systems that can efficiently and selectively construct the 2,5-disubstituted pattern of this compound.

Emerging catalytic strategies include:

Transition-Metal-Catalyzed C-H Functionalization: This atom-economical approach allows for the direct installation of functional groups onto the pyridine skeleton without pre-functionalization. rsc.org Developing nickel, palladium, or copper catalysts that can selectively activate the C-2 and C-5 positions would provide a highly efficient route to the target molecule and its analogs. acs.orgorganic-chemistry.org

Regiodivergent Catalysis: Recent breakthroughs have shown that by simply changing the catalyst or reaction conditions, the site of functionalization on a pyridine ring can be switched. acs.org For instance, different alkyllithium activators can direct alkylation to either the C-2 or C-4 position. acs.org Future work could explore similar catalytic systems to achieve controlled C-2 propargylation.

Photoredox Catalysis: Light-mediated catalysis offers mild reaction conditions and unique reactivity pathways. acs.org Photochemical methods could be developed for the functionalization of the pyridine ring, potentially enabling transformations that are inaccessible through traditional thermal methods. acs.org

Table 2: Catalytic Strategies for Pyridine Functionalization

Catalytic StrategyDescriptionPotential Application for this compound
C-H Activation/FunctionalizationDirectly converts C-H bonds to C-C or C-X bonds, avoiding pre-functionalized starting materials. rsc.orgDirect, atom-economical introduction of the propargyl group at the C-2 position.
Cooperative Catalysis (e.g., Nickel/Lewis Acid)Two catalysts work in concert to enable a specific transformation.Could achieve selective C-4 alkylation, which could be adapted for other positions. acs.org
Photochemical OrganocatalysisUses light and an organic molecule to catalyze a reaction, often via radical intermediates. acs.orgEnables novel C4-functionalization via pyridinyl radicals, a concept that could be expanded. acs.org
Gold CatalysisGold catalysts can activate alkynes and other functional groups under mild conditions.Could be used in novel cyclization strategies to form the pyridine ring itself. nih.gov

Integration into Automated Synthesis Platforms and High-Throughput Screening

To rapidly explore the chemical space around this compound for applications in drug discovery or materials science, modern automation technologies are essential. High-Throughput Screening (HTS) allows for the testing of millions of chemical compounds against a biological target. nih.gov

Future directions in this area involve:

Automated Synthesis: Using robotic platforms to perform chemical reactions in parallel allows for the rapid generation of a library of analogs. For this compound, an automated platform could systematically vary the substituent at the 5-position (e.g., replacing methoxy with other ethers, amines, or halogens) and modify the propargyl group. recipharm.com

Fragment-Based Drug Discovery (FBDD): The target molecule can be seen as a combination of fragments (a methoxypyridine core and an alkyne tail). Automated synthesis platforms are ideal for elaborating on such fragments to quickly build lead-like compounds. acs.org

High-Throughput Screening (HTS): Once a library of analogs is synthesized, HTS platforms can screen them for desired properties, such as binding affinity to a protein target or specific optical/electronic properties. nih.govrecipharm.com This significantly accelerates the discovery process compared to traditional, manual methods.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of an electron-rich pyridine ring and a reactive alkyne handle in this compound opens the door to exploring novel chemical transformations.

Promising research avenues include:

Click Chemistry and Bio-conjugation: The terminal alkyne of the propargyl group is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This would allow the molecule to be easily and efficiently linked to biomolecules, polymers, or surfaces to create new functional materials or biological probes.

Skeletal Editing: Recent advances in synthetic chemistry have enabled the "transmutation" of atoms within an aromatic ring. For example, a pyridine-to-benzene transformation has been reported, which proceeds via ring-opening and re-cyclization. rsc.org Applying such skeletal editing concepts to this compound could generate entirely new and unprecedented molecular scaffolds.

Dearomatization Strategies: Temporarily breaking the aromaticity of the pyridine ring can unlock novel reactivity, allowing for the functionalization of otherwise unreactive positions or the creation of complex three-dimensional structures. nih.govyoutube.com This could be used to convert the planar pyridine core into a more complex, sp³-rich scaffold, which is highly desirable in medicinal chemistry.

Advanced Computational Methodologies in Pyridine Chemistry and Mechanistic Elucidation

Computational chemistry has become an indispensable tool for modern chemical research, providing insights that are difficult or impossible to obtain through experiments alone. bas.bg For this compound, computational methods can accelerate discovery and deepen understanding.

Key applications include:

Mechanistic Elucidation: Density Functional Theory (DFT) can be used to map out the entire energy landscape of a reaction, identifying transition states and intermediates. researchgate.netrsc.org This is crucial for understanding why a particular catalyst provides high selectivity or for optimizing reaction conditions for a novel synthesis. researchgate.netucl.ac.uk

Predictive Modeling: Computational models can predict various properties of the molecule, such as its pKa, reactivity towards electrophiles or nucleophiles, and its electronic structure. bas.bgrsc.org For example, DFT calculations can determine the most likely sites for electrophilic aromatic substitution or nucleophilic attack. nih.govrsc.org

Rational Catalyst and Drug Design: By simulating the interaction between a catalyst and the pyridine substrate, researchers can rationally design new catalysts with improved activity and selectivity. nih.gov Similarly, molecular docking studies can predict how analogs of this compound might bind to a biological target, guiding the synthesis of more potent compounds. nih.govnih.gov

Table 3: Application of Computational Methods in Pyridine Research

Computational MethodPrimary ApplicationRelevance to this compound
Density Functional Theory (DFT)Calculating electronic structure, reaction energies, and transition states. researchgate.netElucidating reaction mechanisms, predicting regioselectivity, understanding catalyst behavior. rsc.org
Molecular Dynamics (MD)Simulating the physical movements of atoms and molecules over time.Studying conformational flexibility, solvent effects, and binding dynamics with a target protein.
Quantitative Structure-Activity Relationship (QSAR)Relating chemical structure to physical, chemical, or biological activity.Building predictive models for the biological activity of a library of analogs.
Molecular DockingPredicting the preferred orientation of one molecule to a second when bound to each other. nih.govGuiding the design of new derivatives as potential enzyme inhibitors or receptor ligands. nih.gov

Q & A

Q. What experimental approaches are recommended for determining the crystal structure of 5-methoxy-2-(prop-2-yn-1-yl)pyridine?

To determine the crystal structure, use single-crystal X-ray diffraction (SCXRD) with the SHELX suite (e.g., SHELXL for refinement). Key steps include:

  • Data Collection : Optimize crystal quality to ensure high-resolution intensity data.
  • Refinement : Apply SHELXL’s constraints for anisotropic displacement parameters and hydrogen bonding networks.
  • Validation : Cross-validate results with Mercury CSD 2.0 to analyze intermolecular interactions (e.g., π-π stacking or hydrogen bonds) and compare with analogous pyridine derivatives .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

Focus on reaction conditions for introducing the propargyl group:

  • Coupling Reactions : Use Sonogashira coupling between 5-methoxy-2-iodopyridine and propargyl derivatives under palladium catalysis.
  • Purification : Employ flash chromatography with gradients (e.g., hexane/ethyl acetate) and confirm purity via HPLC (C18 column, UV detection at 254 nm).
  • Yield Improvement : Optimize temperature (60–80°C) and solvent (DMF or THF) to reduce side reactions .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy (-OCH3_3) and propargyl (-C≡CH) groups.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
  • HPLC : Reverse-phase methods with UV detection to assess purity (>98%).
  • FTIR : Identify alkyne (C≡C stretch ~2100 cm1^{-1}) and aromatic C-H stretches .

Advanced Research Questions

Q. How does the propargyl group influence the compound’s lipophilicity, and what methodological considerations are critical for accurate logP/logD measurement?

The propargyl group increases logP due to its hydrophobic nature but may introduce pH-dependent ionization.

  • Experimental Design : Measure logD at physiologically relevant pH (e.g., 7.4) using shake-flask or HPLC-based methods.
  • Data Interpretation : Compare with computational predictions (e.g., ACD/Labs or Molinspiration). Note discrepancies due to ionization at lower pH (e.g., pKa ~10–12 for the pyridine nitrogen) .

Q. How can researchers resolve contradictions between computational predictions and experimental data for physicochemical properties?

  • Validation : Cross-check logD values using multiple techniques (e.g., shake-flask vs. potentiometric titration).
  • Structural Analysis : Investigate tautomerism or conformational flexibility via DFT calculations (Gaussian or ORCA).
  • Crystallography : Validate electronic effects (e.g., propargyl electron-withdrawing impact) using charge density maps from SCXRD data .

Q. What strategies are recommended for studying the compound’s reactivity in click chemistry applications?

  • Reaction Design : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules.
  • Kinetic Monitoring : Track reaction progress via 1H^1H-NMR (disappearance of propargyl proton signal at ~2.5 ppm).
  • Product Isolation : Purify triazole adducts via size-exclusion chromatography and confirm regiochemistry using NOESY .

Q. What safety protocols are essential for handling this compound in air-sensitive reactions?

  • Storage : Store under inert gas (argon/nitrogen) at 2–8°C to prevent propargyl oxidation.
  • Handling : Use flame-resistant labware and avoid sparks (propargyl groups are explosive under high pressure).
  • Spill Management : Neutralize with sand or vermiculite; avoid water to prevent dispersion .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyMethod/TechniqueConditionsReference
logD (pH 7.4)Shake-flask/HPLCPhosphate buffer
Melting PointDifferential Scanning Calorimetry (DSC)10°C/min heating rate
Solubility (aqueous)Nephelometry25°C, pH 7.4

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Diacetylene derivativesOver-oxidationLower Pd catalyst loading
Methoxy-deprotected formsAcidic conditionsUse neutral solvents

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.